4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide
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Overview
Description
4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide typically involves a multi-step process:
Formation of 5-methyltriazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxolan-2-ylmethyl group: This step involves the reaction of oxirane with a suitable nucleophile to form the oxolan-2-ylmethyl intermediate.
Coupling with benzamide: The final step involves the coupling of the 5-methyltriazole and oxolan-2-ylmethyl intermediates with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring and oxolan-2-ylmethyl group can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives of the triazole and oxolan-2-ylmethyl groups.
Reduction: Formation of reduced derivatives, potentially leading to the opening of the oxolan ring.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and oxolan-2-ylmethyl group can facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamide: Lacks the methyl and oxolan-2-ylmethyl groups, which may affect its binding affinity and specificity.
N-(oxolan-2-ylmethyl)benzamide: Lacks the triazole ring, which may reduce its bioactivity.
4-(5-methyltriazol-1-yl)benzamide: Lacks the oxolan-2-ylmethyl group, which may impact its solubility and stability.
Uniqueness
4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of both the 5-methyltriazole ring and the oxolan-2-ylmethyl group. These structural features contribute to its distinct chemical properties, such as enhanced binding affinity, solubility, and stability, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-9-17-18-19(11)13-6-4-12(5-7-13)15(20)16-10-14-3-2-8-21-14/h4-7,9,14H,2-3,8,10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGPCRKKTGKDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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